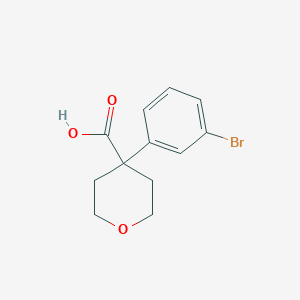

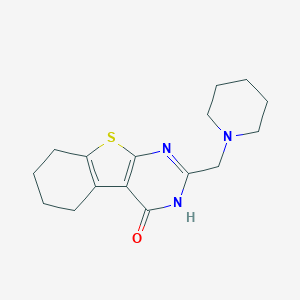

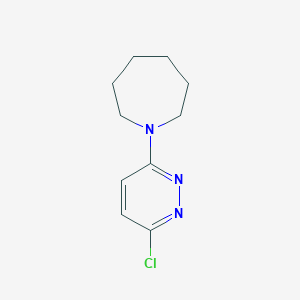

![molecular formula C7H6ClFN2 B182085 5-フルオロイミダゾ[1,2-a]ピリジン塩酸塩 CAS No. 198896-14-9](/img/structure/B182085.png)

5-フルオロイミダゾ[1,2-a]ピリジン塩酸塩

概要

説明

5-Fluoroimidazo[1,2-a]pyridine hydrochloride: is a heterocyclic compound with the molecular formula C7H6ClFN2. It is a derivative of imidazo[1,2-a]pyridine, where a fluorine atom is substituted at the 5-position of the imidazo ring.

科学的研究の応用

Chemistry: 5-Fluoroimidazo[1,2-a]pyridine hydrochloride is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique electronic properties make it valuable in the development of new materials and catalysts .

Biology and Medicine: Its derivatives have shown activity as gastric proton pump inhibitors, immunomodulators, and antitubercular agents .

Industry: In the industrial sector, 5-Fluoroimidazo[1,2-a]pyridine hydrochloride can be used in the synthesis of specialty chemicals and advanced materials .

作用機序

Target of Action

Imidazo[1,2-a]pyridine derivatives, to which this compound belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

It’s known that novel tetracyclic imidazo[1,2-a]pyridine derivatives have been prepared by intramolecular nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions .

生化学分析

Biochemical Properties

It is known that imidazo[1,2-a]pyridines, the class of compounds to which it belongs, can be functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This suggests that 5-Fluoroimidazo[1,2-a]pyridine hydrochloride may interact with various enzymes, proteins, and other biomolecules in a similar manner.

Molecular Mechanism

It is known that imidazo[1,2-a]pyridines can be functionalized through radical reactions . This suggests that 5-Fluoroimidazo[1,2-a]pyridine hydrochloride may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroimidazo[1,2-a]pyridine hydrochloride typically involves the nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions. The use of non-nucleophilic alcoholic solvents like tert-butanol, rather than methanol, has been shown to increase the yield by reducing competing intermolecular reactions . Additionally, a modified protocol for the dehydration of formamides to isocyanides has been found to be tolerant of unprotected hydroxyl functional groups, allowing for one-pot conversion to imidazo[1,2-a]pyridyl-aminocyclohexanol analogues .

Industrial Production Methods: Industrial production methods for 5-Fluoroimidazo[1,2-a]pyridine hydrochloride are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.

化学反応の分析

Types of Reactions: 5-Fluoroimidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom at the 5-position can be substituted by nucleophiles under basic conditions.

Radical Reactions: Functionalization via radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis.

Common Reagents and Conditions:

Nucleophilic Substitution: Non-nucleophilic alcoholic solvents like tert-butanol, basic conditions.

Radical Reactions: Transition metal catalysts, oxidizing agents, and photocatalysts.

Major Products:

Nucleophilic Substitution: Tetracyclic derivatives.

Radical Reactions: Various functionalized imidazo[1,2-a]pyridine derivatives.

類似化合物との比較

5-Fluoroimidazo[4,5-b]pyridine: Another fluorinated imidazo derivative with similar bioavailability and efficacy.

Imidazo[1,2-a]pyridine: The parent compound without the fluorine substitution.

Uniqueness: 5-Fluoroimidazo[1,2-a]pyridine hydrochloride is unique due to the presence of the fluorine atom, which significantly enhances its chemical and biological properties. The fluorine substitution improves the compound’s stability, binding affinity, and overall efficacy in various applications .

特性

IUPAC Name |

5-fluoroimidazo[1,2-a]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2.ClH/c8-6-2-1-3-7-9-4-5-10(6)7;/h1-5H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQIOSYZRVPCKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C(=C1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621316 | |

| Record name | 5-Fluoroimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198896-14-9 | |

| Record name | 5-Fluoroimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

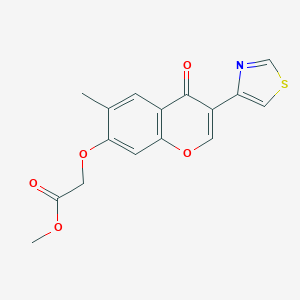

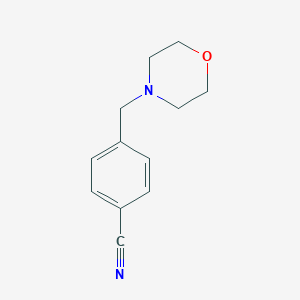

![4-Chloro-2-methylbenzo[h]quinoline](/img/structure/B182010.png)

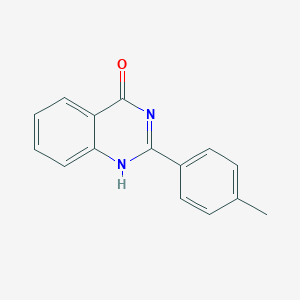

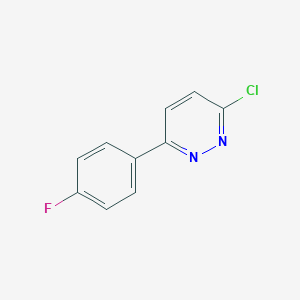

![5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B182015.png)

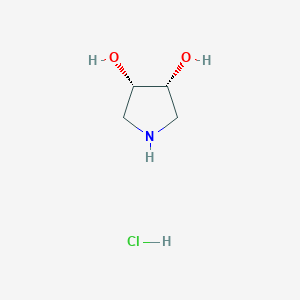

![Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B182016.png)